molecular formula C10H12N2O6Sr B12665731 Strontium bis(5-oxo-L-prolinate) CAS No. 85959-42-8

Strontium bis(5-oxo-L-prolinate)

Katalognummer: B12665731
CAS-Nummer: 85959-42-8
Molekulargewicht: 343.83 g/mol
InChI-Schlüssel: MCUOJRSXUUTWDJ-QHTZZOMLSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Strontium bis(5-oxo-L-prolinate) is a chemical compound with the molecular formula C10H12N2O6Sr It is a strontium salt of 5-oxo-L-proline, an amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Strontium bis(5-oxo-L-prolinate) typically involves the reaction of strontium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound.

Industrial Production Methods: Industrial production of Strontium bis(5-oxo-L-prolinate) follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Strontium bis(5-oxo-L-prolinate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Strontium bis(5-oxo-L-prolinate) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone health and regeneration.

    Industry: The compound is used in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of Strontium bis(5-oxo-L-prolinate) involves its interaction with biological molecules and pathways. Strontium ions are known to promote osteoblast function and inhibit osteoclast function, which is beneficial for bone health. The compound may also interact with calcium signaling pathways, enhancing bone strength and regeneration.

Vergleich Mit ähnlichen Verbindungen

    Strontium ranelate: Another strontium compound used in bone health research.

    Calcium bis(5-oxo-L-prolinate): A calcium analog with similar properties.

    Magnesium bis(5-oxo-L-prolinate): A magnesium analog with comparable applications.

Uniqueness: Strontium bis(5-oxo-L-prolinate) is unique due to its specific combination of strontium and 5-oxo-L-proline, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

85959-42-8

Molekularformel

C10H12N2O6Sr

Molekulargewicht

343.83 g/mol

IUPAC-Name

strontium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Sr/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1

InChI-Schlüssel

MCUOJRSXUUTWDJ-QHTZZOMLSA-L

Isomerische SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Sr+2]

Kanonische SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sr+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.